molecular formula C21H22BrFN2O4S B2681580 8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-21-6

8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2681580
M. Wt: 497.38
InChI Key: RGNYTARONFPGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H22BrFN2O4S and its molecular weight is 497.38. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

A study examined the effects of fluorination on cyclohexane-5-spirohydantoin derivatives, including compounds structurally similar to 8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane. This research provides insights into how fluorination influences intermolecular interactions and supramolecular architectures, particularly through hydrogen-bonded synthon formations and electrostatic potential impacts. The findings are significant for understanding the chemical behavior of fluorinated compounds in various applications (Simić et al., 2021).

Novel Synthesis Methods

A synthesis approach for new derivatives of 8-oxa-2-azaspiro[4.5]decane, a compound closely related to the chemical , has been developed. This method uses commercially available reagents and is promising for producing biologically active compounds. Such synthesis techniques are crucial for the advancement of chemical research and potential pharmaceutical applications (Ogurtsov & Rakitin, 2020).

Structural Analysis through Crystallography

Crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, similar in structure to the compound , were analyzed under Johnson orthoester Claisen rearrangement conditions. This research highlights the significance of crystallographic studies in understanding molecular geometry and interactions, which are essential for the development of new compounds with specific properties (Parvez et al., 2001).

properties

IUPAC Name

(3-bromophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O4S/c1-15-13-18(5-6-19(15)23)30(27,28)25-11-12-29-21(25)7-9-24(10-8-21)20(26)16-3-2-4-17(22)14-16/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNYTARONFPGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

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